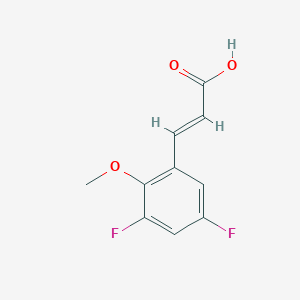

3,5-Difluoro-2-methoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-difluoro-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZJSDPZIJRCKT-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 3,5 Difluoro 2 Methoxycinnamic Acid

Methodologies for Aromatic Carboxylic Acid Synthesis

The synthesis of aromatic carboxylic acids is a fundamental process in organic chemistry with several well-established methods. numberanalytics.com These methods can be broadly categorized into oxidation reactions and hydrolysis of precursors. britannica.com

One of the most common approaches is the oxidation of alkylbenzenes . csjmu.ac.in In this method, an alkyl group attached to an aromatic ring is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). numberanalytics.combritannica.com The stability of the benzene (B151609) ring towards these oxidants allows for the selective conversion of the side chain. csjmu.ac.in Another oxidative route involves the oxidation of aromatic aldehydes to the corresponding carboxylic acids. csjmu.ac.inslideshare.net

Hydrolysis of nitrile and ester precursors also serves as a reliable method for synthesizing aromatic carboxylic acids. numberanalytics.com Aryl nitriles can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid. csjmu.ac.inslideshare.net Similarly, the hydrolysis of esters provides the target acid. numberanalytics.com

The carbonation of Grignard reagents offers a method to introduce a carboxyl group. slideshare.net Aryl magnesium halides, formed from aryl halides, react with carbon dioxide to produce the magnesium salt of the carboxylic acid, which is then protonated to yield the final product. britannica.comcsjmu.ac.in

A less common but effective method is the Friedel-Crafts reaction of arenes with phosgene (B1210022) (carbonyl chloride) to form an acyl chloride, which is subsequently hydrolyzed to the carboxylic acid. csjmu.ac.in Additionally, domino reactions involving biosourced materials like 3-hydroxy-2-pyrones have been developed as a novel approach to polyfunctionalized aromatic acids. acs.org

Table 1: General Methodologies for Aromatic Carboxylic Acid Synthesis

| Method | Starting Material | Reagents | Product |

| Oxidation of Alkylbenzenes | Alkylbenzene | KMnO₄, H₂CrO₄ | Aromatic Carboxylic Acid |

| Oxidation of Aromatic Aldehydes | Aromatic Aldehyde | Oxidizing Agents | Aromatic Carboxylic Acid |

| Hydrolysis of Aryl Nitriles | Aryl Nitrile | H⁺/H₂O or OH⁻/H₂O | Aromatic Carboxylic Acid |

| Hydrolysis of Esters | Aryl Ester | H⁺/H₂O or OH⁻/H₂O | Aromatic Carboxylic Acid |

| Carbonation of Grignard Reagents | Aryl Halide | Mg, CO₂, H⁺ | Aromatic Carboxylic Acid |

| Friedel-Crafts Reaction | Arene | COCl₂, AlCl₃, H₂O | Aromatic Carboxylic Acid |

Directed Fluorination and Methoxy (B1213986) Group Incorporation Approaches

The introduction of fluorine and methoxy groups onto an aromatic ring requires specific and controlled synthetic strategies. Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. beilstein-journals.org This method allows for the introduction of substituents at positions ortho to a directing group.

Directed fluorination can be achieved through various methods. Electrophilic fluorinating agents are commonly employed to introduce fluorine atoms to aromatic rings. dntb.gov.ua Recent advancements have also explored visible-light photoredox catalysis as a means for the fluorination of aromatic compounds, sometimes involving tandem reactions that combine fluorination with aromatization. mdpi.com Mechanochemical methods for solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) have also been developed, offering a more environmentally friendly approach. rsc.org

The incorporation of a methoxy group can be achieved through several routes. One common method is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. The reactivity of perfluoro-methyl-hypofluorite (CF₃OF) with aromatic compounds has been studied, which can lead to either trifluoro-methoxylation or fluorination depending on the reaction conditions. epa.gov

Synthetic Routes to Cinnamic Acid Core Structures (e.g., Perkin Reaction, Knoevenagel Condensation)

The synthesis of the cinnamic acid core structure is a critical step. Two classical and widely used methods for this transformation are the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction , developed by William Henry Perkin in 1868, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgorganicreactions.org This reaction typically yields an α,β-unsaturated aromatic acid. thepharmajournal.com For instance, cinnamic acid itself can be prepared from benzaldehyde (B42025) and acetic anhydride using sodium or potassium acetate (B1210297) as the catalyst. wikipedia.orgscribd.com The reaction mechanism is complex and can be influenced by the choice of base. organicreactions.orgscribd.com Modifications to the classical Perkin reaction, such as using sonochemical methods, have been explored to potentially improve reaction times and yields. uns.ac.id Boron tribromide has also been used to facilitate the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. nih.gov

The Knoevenagel condensation is another important route to cinnamic acids. nih.govbepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine. bepls.comresearchgate.net The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) and piperidine (B6355638) as the solvent and catalyst, respectively, which often leads to decarboxylation to form the cinnamic acid. thepharmajournal.com More environmentally friendly approaches have been developed, such as using tetrabutylammonium (B224687) bromide in water under microwave irradiation or proline in ethanol (B145695) as a catalyst system. semanticscholar.orgnih.gov The Knoevenagel condensation is often preferred for its milder reaction conditions and broader substrate scope compared to the Perkin reaction. thepharmajournal.com

Table 2: Comparison of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis

| Reaction | Reactants | Catalyst/Conditions | Key Features |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, Heat | One of the primary methods for cinnamic acid synthesis. thepharmajournal.com |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Weak base (e.g., amines), often with decarboxylation | Generally milder conditions and wider applicability. thepharmajournal.combepls.com |

Stereoselective Synthesis and Isomer Control in Difluoro-methoxycinnamic Acid Derivatives

Cinnamic acids can exist as E and Z geometric isomers due to the presence of the carbon-carbon double bond. nih.gov Controlling the stereoselectivity of the synthesis is crucial for obtaining the desired isomer.

The Knoevenagel-Doebner condensation is often highly stereoselective, typically affording the thermodynamically more stable E-isomer with high selectivity. researchgate.net For example, the reaction between an aromatic aldehyde and malonic acid in pyridine with a catalytic amount of piperidine can yield the E-isomer with excellent stereoselectivity. researchgate.net

Recent advances have also focused on the stereoselective synthesis of cinnamic acid derivatives using methods like metathesis reactions. For example, the combination of a Grubbs second-generation catalyst and a photocatalyst has been used to convert styrenes and methyl acrylate (B77674) into (Z)-cinnamic acid esters through E-to-Z photoisomerization. beilstein-journals.org

The synthesis of specific geometric isomers can be important as the biological and physical properties of the E and Z isomers can differ significantly. nih.gov

Design and Synthesis of Novel Analogs and Conjugates of 3,5-Difluoro-2-methoxycinnamic Acid

The derivatization of this compound through the modification of its carboxylic acid group can lead to a wide range of novel analogs and conjugates with potentially altered properties. Key derivatization strategies include esterification and amidation.

Esterification of cinnamic acids is a common derivatization method. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic approach. researchgate.net Another effective method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol, often providing high yields under mild conditions. cmu.ac.th Other reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), have also been employed for the esterification of carboxylic acids. researchgate.net Solventless esterification methods using solid acid catalysts have also been explored. manchester.ac.uk

Amidation of cinnamic acids can be achieved using various coupling reagents. beilstein-journals.org N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a common reagent used for this purpose. beilstein-journals.org Triazine-based reagents have also been shown to be effective for the amidation of cinnamic acids. beilstein-journals.org

Functional group interconversions (FGIs) are essential for modifying the structure of this compound and its derivatives. solubilityofthings.comimperial.ac.uk These transformations allow for the conversion of one functional group into another, enabling the synthesis of a diverse range of analogs. fiveable.me

For the carboxylic acid group, several interconversions are possible:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more selective reagents like borane (B79455) (BH₃). imperial.ac.ukfiveable.me

Conversion to Acyl Halides: The carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). britannica.com

Decarboxylation: In some cases, decarboxylation can be a desired transformation. For instance, photo-fluorodecarboxylation of aryloxy acids has been reported. organic-chemistry.org

Other functional groups within the molecule can also be modified. For example, the methoxy group could potentially be cleaved to a hydroxyl group, or further substitutions on the aromatic ring could be performed. These interconversions significantly expand the range of accessible derivatives of this compound.

Conjugation with Other Biomolecules (e.g., Nucleosides)

The conjugation of small molecules like cinnamic acid derivatives to biomolecules, including nucleosides, is a strategy employed to modulate their biological activity, improve targeting, or enhance pharmacokinetic properties. Such bioconjugates can exhibit novel therapeutic or diagnostic applications.

Theoretically, the carboxylic acid group of this compound could be coupled with the hydroxyl or amino groups of a nucleoside. This would typically involve standard coupling reagents to facilitate the formation of an ester or amide bond.

Table 1: Potential Conjugation Strategies (Hypothetical)

| Coupling Strategy | Functional Group on Nucleoside | Potential Linkage | Required Reagents (Examples) |

| Amide Coupling | Amino group | Amide | DCC, EDC/NHS, HOBt |

| Esterification | Hydroxyl group | Ester | DCC/DMAP, Steglich esterification |

This table is hypothetical and based on general organic chemistry principles, as specific data for this compound is not available.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cinnamic acids can be made more environmentally benign through several approaches.

Traditional methods for synthesizing cinnamic acids, such as the Perkin or Knoevenagel-Doebner condensations, often utilize harsh reagents and solvents. Green alternatives focus on the use of safer solvents (like water or ethanol), solvent-free conditions, and the use of reusable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. A study on the synthesis of p-hydroxycinnamic acids demonstrated the effectiveness of microwave-assisted Knoevenagel-Doebner condensation. frontiersin.org This method could potentially be adapted for the synthesis of this compound from 3,5-difluoro-2-methoxybenzaldehyde (B1297658) and malonic acid, potentially reducing energy consumption and reaction time.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. Solvent-free Knoevenagel condensations have been reported for the synthesis of various cinnamic acids, sometimes utilizing benign catalysts like ammonium (B1175870) bicarbonate. While a specific protocol for this compound is not described, this approach represents a viable green strategy.

Use of Solid Catalysts: Heterogeneous solid catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. For reactions like the Claisen-Schmidt condensation, which can be used to form chalcones as precursors to cinnamic acids, solid acid and base catalysts have been employed. This avoids the need for corrosive and difficult-to-remove homogeneous catalysts.

Table 2: Comparison of Traditional vs. Potential Green Synthesis Methods

| Synthesis Aspect | Traditional Method (e.g., Perkin Reaction) | Potential Green Alternative |

| Solvent | Acetic anhydride (reagent and solvent) | Water, ethanol, or solvent-free |

| Catalyst | Anhydrous sodium or potassium acetate | Reusable solid acid/base catalysts |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Several hours | Potentially minutes to hours |

| Byproducts | Stoichiometric amounts of salt waste | Reduced waste through catalytic processes |

This table illustrates general principles. Specific conditions for the green synthesis of this compound require dedicated research and development.

Advanced Spectroscopic and Chromatographic Characterization in 3,5 Difluoro 2 Methoxycinnamic Acid Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Difluoro-2-methoxycinnamic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. For this compound, characteristic signals would include those for the vinylic protons of the propenoic acid moiety, the protons on the aromatic ring, and the methyl protons of the methoxy (B1213986) group. The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions. The trans-configuration of the double bond is typically confirmed by a large coupling constant (usually >15 Hz) between the vinylic protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. In this compound, distinct signals are expected for the carboxylic acid carbon, the two vinylic carbons, the carbons of the aromatic ring, and the methoxy carbon. A key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into doublets or triplets with characteristic coupling constants, providing definitive evidence for the position of the fluorine atoms on the aromatic ring. rsc.org

Spectroscopic data for related cinnamic acid derivatives, often run in solvents like DMSO-d6, show predictable chemical shift regions for these functional groups. rsc.orgwashington.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J) | Assignment |

|---|---|---|---|

| ¹H | ~12.5 | Singlet, broad | -COOH |

| ¹H | ~7.5 - 7.8 | Doublet, J ≈ 16 Hz | Ar-CH =CH- |

| ¹H | ~6.5 - 6.8 | Doublet, J ≈ 16 Hz | Ar-CH=CH - |

| ¹H | ~7.0 - 7.4 | Multiplet | Aromatic protons |

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹³C | ~167 | Singlet | C =O |

| ¹³C | ~150-160 | Doublet, ¹JCF ≈ 240-260 Hz | C -F |

| ¹³C | ~140-145 | Singlet | Ar-C H=CH- |

| ¹³C | ~115-125 | Doublet, ²JCF or ³JCF | Aromatic/Vinylic Carbons |

| ¹³C | ~118 | Singlet | Ar-CH=C H- |

| ¹³C | ~56 | Singlet | -OC H₃ |

Note: This table contains predicted values based on the analysis of similar structures. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis (e.g., ATR-FTIR)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for obtaining the IR spectrum of a solid sample.

The spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxyl group typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring are found in the 1600-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the aryl ether would appear in the 1000-1300 cm⁻¹ range. Finally, strong bands corresponding to the C-F stretching vibrations are expected, typically in the 1100-1400 cm⁻¹ region. nist.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| C=O Stretch | 1680 - 1710 (strong) | Carboxylic Acid |

| C=C Stretch (Alkene) | 1625 - 1650 | Propenoic chain |

| C=C Stretch (Aromatic) | 1500 - 1600 | Phenyl ring |

| C-F Stretch | 1100 - 1400 (strong) | Fluoroaromatic |

| C-O Stretch | 1200 - 1275 (Aryl ether) | Ar-O-CH₃ |

| C-O Stretch | 1000 - 1075 (Alkyl ether) | Ar-O-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, EIMS, GC-MS, UHPLC-HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

For this compound (C₁₀H₈F₂O₃), the monoisotopic mass is 214.0442 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental formula.

Electron Ionization Mass Spectrometry (EIMS) would reveal characteristic fragmentation patterns. Expected fragmentation pathways for cinnamic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), or a formyl radical (-CHO, 29 Da). researchgate.net The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly for this type of compound, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), are invaluable. These methods separate the compound from a mixture before it enters the mass spectrometer, allowing for both identification and purity assessment in complex samples.

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for this compound was found in the searched databases, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Should a suitable single crystal of the compound be grown, this technique would provide definitive data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the planarity of the cinnamic acid moiety and the orientation of the methoxy group relative to the aromatic ring.

Stereochemistry: Unambiguous confirmation of the trans (E) configuration of the alkene double bond.

Intermolecular Interactions: Detailed insight into the crystal packing, including how the molecules are arranged in the lattice. It would reveal hydrogen bonding patterns, particularly the common head-to-tail dimers formed between the carboxylic acid groups of adjacent molecules. ucl.ac.uk

This technique provides the most complete picture of the molecule's structure in its solid form.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., UHPLC, HPLC)

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or isomers. sigmaaldrich.com

A typical method would employ a reversed-phase column, such as a C18 column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or phosphoric acid) to ensure the carboxylic acid remains protonated and yields sharp peaks. researchgate.net

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected at an appropriate UV wavelength.

UHPLC, which uses columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, making it a superior technique for high-throughput purity analysis. sigmaaldrich.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol |

Computational Chemistry and in Silico Modeling of 3,5 Difluoro 2 Methoxycinnamic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3,5-Difluoro-2-methoxycinnamic acid. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electronic dipole moment.

The HOMO and LUMO are crucial in defining the chemical reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For related cinnamic acid derivatives, DFT calculations have been successfully employed to understand their electronic properties and reactivity.

These computational methods allow for the visualization of molecular orbitals, showing the distribution of electron density. For instance, in many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is concentrated on electron-deficient parts. chalcogen.ro This distribution is key to understanding intramolecular charge transfer processes, which are vital for many of the molecule's properties. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Related Cinnamic Acid Derivative (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual calculated values for this compound would require specific DFT computations.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time, providing insights into the different stable conformations the molecule can adopt and the energy barriers between them. nih.gov

Understanding the conformational flexibility is crucial as it can influence the molecule's interaction with biological targets. MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions. nih.gov For instance, studies on similar molecules have used MD simulations to investigate conformational changes in different solvents and at various temperatures. nih.govresearchgate.net These simulations can reveal the most populated conformational states and the dynamics of transitions between them, which is essential for understanding its biological activity. nih.gov

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics involves the use of computational methods to analyze chemical data. By mining chemical databases, it is possible to identify compounds with structural similarities to this compound. This process can help in understanding structure-activity relationships (SAR) and in discovering novel compounds with potentially similar or improved biological activities.

Databases such as PubChem, ChEMBL, and the Cambridge Structural Database (CSD) contain vast amounts of information on chemical structures and their properties. By searching these databases for molecules containing the cinnamic acid scaffold with various substitutions, researchers can gather data to build predictive models. This approach has been used to identify numerous cinnamic acid derivatives with a wide range of biological activities. chemical-suppliers.euhmdb.ca

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data. For example, DFT calculations can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from DFT can be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure and vibrational assignments. Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental ¹H and ¹³C NMR data to provide a detailed assignment of the signals. epstem.net The agreement between predicted and experimental spectra serves as a validation of the computational model used.

Computational Approaches for Acid Dissociation Constant Prediction

The acid dissociation constant (pKa) is a critical physicochemical property of this compound, as it determines its ionization state at a given pH. Computational methods can be employed to predict the pKa value. These methods often involve quantum chemical calculations to determine the Gibbs free energy of dissociation in the gas phase and in solution, often using a continuum solvation model.

The accuracy of pKa prediction depends on the level of theory and the solvation model used. By calculating the energies of the protonated and deprotonated forms of the carboxylic acid group, it is possible to estimate the pKa. This information is vital for understanding the compound's behavior in biological systems, as the charge state affects its solubility, membrane permeability, and interaction with target proteins.

Predictive Modeling for Biological Activities and Ligand Properties

Predictive modeling can be used to forecast the biological activities and ligand properties of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure and biological activity. These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new or untested compounds.

Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The presence of methoxy (B1213986) groups and other substituents on the phenyl ring can significantly influence these activities. nih.govnih.gov By developing predictive models, it is possible to screen virtual libraries of related compounds and prioritize those with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for further investigation. researchgate.net

Biological Activities and Pharmacological Investigations of 3,5 Difluoro 2 Methoxycinnamic Acid Derivatives

Anti-inflammatory Effects and Immunomodulation Research

Anticancer and Antiproliferative Activity Studies

The search for effective and safe antitumor agents has led researchers to investigate cinnamic acid derivatives, which have shown efficacy against a variety of cancers, including lung, colon, and breast cancer. nih.govmdpi.com The incorporation of fluorine atoms into these molecules is a strategic approach known to enhance biological potency and metabolic stability. nih.govnih.gov The α,β-unsaturated bond in the cinnamic acid structure is considered a key feature for its potential therapeutic effect in cancer treatment. nih.gov

Assessment in Diverse Cancer Cell Lines (e.g., HOP-62, OVCAR-4, HT 29, SW480, A549, SK-MEL-147, Hepatocellular carcinoma)

Derivatives of 3,5-Difluoro-2-methoxycinnamic acid have been evaluated against a range of human cancer cell lines, demonstrating significant antiproliferative activity. The introduction of fluorine is often associated with enhanced anticancer effects. nih.gov For example, newly synthesized cinnamide-fluorinated derivatives have been assessed for their cytotoxic effects. One such derivative, an imidazolone (B8795221) bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, showed potent antiproliferative activity against the HepG2 liver cancer cell line, with an IC₅₀ value of 4.23 μM. nih.govacs.org This compound was found to induce cellular apoptosis, with the total apoptotic cells increasing to 55.5% after treatment. acs.org

Other studies have highlighted the potential of cinnamic acid derivatives against various cancer types. In vitro studies on colon cancer cell lines, including HT-29, showed that certain derivatives could significantly reduce cell viability. nih.gov Specifically, amides of piperonilic acid displayed promising antiproliferative properties against colorectal cancer cells. unimi.it Additionally, novel cinnamic acid derivatives have been tested against the A-549 lung cancer cell line, with one of the most potent compounds exhibiting an IC₅₀ value of 10.36 µM. biointerfaceresearch.com The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancerous cells. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Fluorinated Cinnamide Derivative (imidazolone) | Hepatocellular carcinoma (HepG2) | Antiproliferative | IC₅₀ value of 4.23 μM; induced apoptosis in 55.5% of cells. | nih.govacs.org |

| Cinnamic Acid-Harmine Hybrids | Hepatocellular carcinoma (HepG2) | Cytotoxic | Compounds 36d, 36e, and 36f were most effective with IC₅₀ values of 3.11, 2.19, and 0.74 µM, respectively. | nih.gov |

| Novel Cinnamic Acid Derivatives | Lung Cancer (A-549) | Cytotoxic | Compound 5 identified as most potent with an IC₅₀ of 10.36 µM. | biointerfaceresearch.com |

| Piperoniloyl and Cinnamoyl-based Amides | Colorectal Cancer (CRC) cells | Antiproliferative | Derivatives 7e and 7f, with 4-fluorophenethyl and 3,4-dichlorobenzyl groups, were most effective. | unimi.it |

| Tributyltin(IV) ferulate | Colon Cancer (HCT116, Caco-2, HT-29) | Cytotoxic | Remarkable reduction in cell viability at 400 nM. | nih.gov |

Anti-metastatic and Anti-angiogenic Potential

Beyond direct cytotoxicity, derivatives of this compound are being investigated for their ability to inhibit cancer metastasis and angiogenesis, two critical processes in tumor progression. mdpi.com The hemopexin-like domain of matrix metalloproteinases (MMPs), particularly MMP-9, is a key target for preventing tumor cell invasion. nih.gov Fluorine-containing cinnamic acid derivatives have been designed as potential MMP-9 inhibitors. biointerfaceresearch.com By disrupting MMP-9, these compounds can inhibit tumor cell growth, migration, and invasion. nih.gov

Antimicrobial and Antibiofilm Efficacy

Cinnamic acid and its derivatives have long been known for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. nih.govui.ac.ideurekaselect.com Synthetic modifications, including the introduction of fluorine atoms, often lead to enhanced antimicrobial efficacy compared to the parent compounds. ui.ac.idnih.gov These derivatives also show potential in combating biofilm formation, a key factor in persistent microbial infections. nih.govmdpi.com

Antibacterial Spectrum and Potency (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas fluorescence, Mycobacterium smegmatis, colistin-resistant Acinetobacter baumannii)

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. The introduction of a difluoromethyl moiety, in particular, has been shown to enhance antibacterial activity and selectivity. nih.gov Studies on difluoromethyl cinnamoyl amides revealed that the most susceptible microorganism was the Gram-positive bacillus Mycobacterium smegmatis, with some compounds showing high potency (MICs = 8 µg/mL). nih.gov This is significant as M. smegmatis is often used as a non-pathogenic model for M. tuberculosis. nih.gov

The antibacterial action of cinnamic acid derivatives is not limited to Gram-positive bacteria. They have also shown efficacy against Gram-negative bacteria like colistin-resistant Acinetobacter baumannii. mdpi.comresearchgate.net Cinnamic acid compounds such as p-coumaric acid and p-methoxycinnamic acid exhibited MIC values ranging from 128 to 1024 µg/mL against these resistant strains. mdpi.comresearchgate.net Furthermore, these compounds displayed effective antibiofilm activity, inhibiting biofilm formation by up to 77.5%. mdpi.comresearchgate.net The mechanism of action is believed to involve increased cell membrane permeability. mdpi.com Synthetic cinnamamide (B152044) derivatives have also shown potent activity against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 1–4 µg/mL. nih.gov

| Derivative Class | Bacterial Strain | Activity | Key Findings | Citation |

|---|---|---|---|---|

| Difluoromethyl Cinnamoyl Amides | Mycobacterium smegmatis | Antibacterial | High potency with MICs = 8 µg/mL for the most promising compounds. | nih.gov |

| p-Methoxycinnamic Acid | Colistin-resistant Acinetobacter baumannii | Antibacterial & Antibiofilm | MIC values of 128–512 µg/mL; inhibited biofilm formation by 40.3–77.2%. | mdpi.comresearchgate.net |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial & Antibiofilm | MICs of 1–4 µg/mL against clinical MRCNS strains; inhibited biofilm formation by up to 98%. | nih.gov |

| Cinnamic Acid-based Antimicrobials (DM2) | Staphylococcus aureus | Antibacterial | Significant activity with MIC range of 16–64 mg/L. | univpm.it |

| Cinnamic Acid Derivatives | Enterococcus spp. (HLAR & VRE) | Antibacterial & Antibiofilm | Active compounds showed MICs of 2–4 µg/mL and inhibited biofilm formation by 70-94%. | nih.gov |

Antifungal Activities (e.g., Candida albicans, Aspergillus niger, Aspergillus fumigatus)

The antifungal properties of cinnamic acid derivatives have been well-documented, with activity demonstrated against various pathogenic fungi. nih.govconicet.gov.ar A key target for their antifungal action is the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is unique to fungi, making it a promising target for drug development. nih.gov Research has shown that several cinnamic acid derivatives can effectively inhibit CYP53 enzymatic activity. nih.gov

In one study, high antifungal activity of seven cinnamic acid derivatives was observed against Aspergillus niger and other fungi. nih.gov Another structure-activity relationship study of 22 different cinnamic acid derivatives focused on their efficacy against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. conicet.gov.ar One derivative, (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid, exhibited antifungal activity against A. niger that was comparable to the standard drug miconazole. conicet.gov.ar The presence of an electron-withdrawing group on the phenyl ring has been found to enhance the antifungal activity of these compounds. nih.gov While many derivatives show broad antifungal action, some, like N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, have been specifically evaluated against Candida albicans. nih.gov

Inhibition of Biofilm Formation

Studies have shown that certain derivatives of cinnamic acid can effectively inhibit biofilm formation in various bacterial species. For instance, specific xanthenodione compounds, which can be synthesized from cinnamic acid precursors, have been observed to reduce biofilm formation in a methicillin-resistant strain of Staphylococcus aureus (S. aureus 272123) by 78-79%. researchgate.net This anti-biofilm activity is crucial in the context of rising multidrug resistance. researchgate.net

Further research into cinnamic acid-based antimicrobials has identified derivatives that significantly inhibit biofilm formation in Gram-positive bacteria like S. aureus and S. epidermidis. mdpi.com One particular derivative, DM2, which features a catechol group, has shown notable antibacterial activity against S. aureus and can counteract biofilm-mediated infections by S. epidermidis at low concentrations. mdpi.com The ability of these compounds to disrupt biofilm architecture is a promising strategy to control bacterial pathogenicity. nih.gov

| Compound/Derivative | Bacterial Strain | Biofilm Inhibition (%) | Source |

| Xanthenodione 3b | S. aureus 272123 | 78 | researchgate.net |

| Xanthenodione 3c | S. aureus 272123 | 79 | researchgate.net |

| DM2 | S. epidermidis | Significant inhibition at low concentrations | mdpi.com |

Antidiabetic and Metabolic Regulation Research

The potential of cinnamic acid derivatives in the management of diabetes and metabolic disorders is an active area of investigation. These compounds have shown promise in modulating glucose and lipid metabolism.

Glucose Uptake and Glycogen (B147801) Synthesis Modulation

Phenolic acids, including derivatives of cinnamic acid, are recognized for their potential antidiabetic properties. nih.gov They have been shown in both in vitro and in vivo studies to enhance glucose uptake and stimulate glycogen synthesis. nih.gov For example, p-methoxycinnamic acid (p-MCA), a related compound, not only increases the storage of glycogen in the liver but also improves the capacity of the pancreas to secrete insulin (B600854) in diabetic models. nih.gov Dicaffeoylquinic acid derivatives, which share structural similarities, have been found to inhibit the α-glucosidase enzyme, which would slow down glucose absorption and help prevent high blood sugar levels after meals. nih.gov

Lipid Profile Investigations

Beyond glucose regulation, cinnamic acid derivatives have been studied for their effects on lipid profiles. Research indicates that these compounds can positively influence lipid metabolism. nih.gov Some methoxy (B1213986) derivatives of cinnamic acid have been shown to improve lipid metabolism, which is often dysregulated in diabetic conditions. nih.gov

Neuroprotective Properties and Central Nervous System Research

Derivatives of cinnamic acid have demonstrated significant potential in the field of neuropharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.net Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the progression of these disorders. researchgate.net

Research has shown that certain cinnamic acid derivatives can inhibit the accumulation of β-amyloid plaques, a hallmark of Alzheimer's disease, in laboratory settings. researchgate.net Furthermore, these compounds are being explored as lead structures for the development of agents to manage neurodegenerative conditions. researchgate.net The neuroprotective potential of these compounds is also linked to their antioxidant and anti-inflammatory properties. researchgate.net

Enzyme Inhibition Profiling

A significant aspect of the pharmacological investigation of this compound derivatives is their ability to inhibit a range of enzymes implicated in various diseases.

Enzyme Inhibition Profile of Cinnamic Acid Derivatives

| Enzyme | Inhibition Activity | Source |

| Tyrosinase | 2-Methoxycinnamic acid acts as a noncompetitive inhibitor. medchemexpress.com Ester derivatives of cinnamic acid have shown potent inhibitory activity, with some being more active than the standard inhibitor, kojic acid. nih.govrsc.org | medchemexpress.comnih.govrsc.org |

| Lysine Specific Demethylase 1 (LSD1) | Information not available in the provided search results. | |

| Trypsin | Information not available in the provided search results. | |

| Lipoxygenase | New inhibitors based on the structure of 2-(3-benzoylphenyl)propanoic acid have been designed and show potential interaction with the active site of 5-lipoxygenase. nih.gov | nih.gov |

| Acetylcholinesterase (AChE) | Numerous cinnamic acid derivatives have been synthesized and evaluated as AChE inhibitors. cabidigitallibrary.orgnih.govmdpi.com Some derivatives with a tertiary amine side chain exhibit potent and selective inhibition of AChE over butyrylcholinesterase. cabidigitallibrary.org Cinnamic anhydrides have also been identified as mixed-type inhibitors of AChE. nih.gov | cabidigitallibrary.orgnih.govmdpi.com |

| Butyrylcholinesterase (BChE) | While many cinnamic acid derivatives show weaker inhibition of BChE compared to AChE, some ortho-substituted analogs exhibit a preference for BChE inhibition. cabidigitallibrary.org Khellactone coumarin (B35378) derivatives have also been identified as potent BChE inhibitors. nih.gov | cabidigitallibrary.orgnih.gov |

Mechanistic Elucidation of 3,5 Difluoro 2 Methoxycinnamic Acid S Biological Actions

Cellular Target Identification and Validation

No studies have been published that identify or validate the specific cellular targets of 3,5-Difluoro-2-methoxycinnamic acid.

Molecular Signaling Pathway Analysis (e.g., MAPK/ERK pathway, NF-κB pathway, Mincle signal pathway)

There is no available data on the analysis of molecular signaling pathways affected by this compound.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., caspase 3 and 9 activities, cyclin B downregulation, G2/M arrest)

The mechanisms of apoptosis and cell cycle arrest, including any effects on caspases 3 and 9 or cyclin B, have not been documented for this compound. nih.gov

Gene Expression Profiling and Protein Level Modulation (e.g., inflammatory markers, antiapoptotic and pro-apoptotic proteins, metastasis and angiogenic markers)

There are no available gene expression or protein modulation studies for this compound. nih.govnih.gov

Membrane Permeabilization and Cellular Integrity Effects

The effects of this compound on membrane permeabilization and cellular integrity have not been investigated.

Interaction with Efflux Pumps and Resistance Mechanisms

There is no information on the interaction of this compound with efflux pumps or any related resistance mechanisms. nih.govnih.gov

Investigation of Specific Enzyme-Substrate Interactions

Specific enzyme-substrate interactions for this compound have not been reported.

Structure Activity Relationship Sar Studies of 3,5 Difluoro 2 Methoxycinnamic Acid Analogs

Impact of Fluoro and Methoxy (B1213986) Substituents on Biological Activity

The presence and positioning of fluoro and methoxy groups on the phenyl ring of cinnamic acid derivatives are critical determinants of their biological efficacy. These substituents can profoundly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.

The introduction of fluoro atoms can enhance a molecule's metabolic stability and binding affinity. The high electronegativity of fluorine can alter the acidity of nearby functional groups and create favorable electrostatic interactions with protein targets. Studies on various cinnamic acid derivatives have shown that fluorination, particularly at the meta and para positions of the cinnamic acid ring, can lead to enhanced antiplasmodial activity. mdpi.com

The combined presence of both fluoro and methoxy substituents, as seen in 3,5-Difluoro-2-methoxycinnamic acid, presents a unique chemical entity. The interplay between the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methoxy group can create a distinct electronic environment on the aromatic ring, potentially leading to novel biological activities. While specific studies on this compound are limited, the general principles of SAR suggest that this substitution pattern could offer a favorable balance of properties for therapeutic applications.

Influence of Cinnamic Acid Scaffold Modifications on Efficacy

Beyond the substituents on the phenyl ring, modifications to the fundamental cinnamic acid scaffold itself can dramatically impact biological efficacy. The cinnamic acid structure, characterized by a phenyl ring attached to a propenoic acid moiety, offers several avenues for chemical alteration.

Key modifications to the cinnamic acid scaffold include:

The Carboxylic Acid Group: This functional group is often crucial for activity, participating in hydrogen bonding and salt bridge formation with biological targets. Esterification or amidation of the carboxylic acid can alter the compound's solubility, membrane permeability, and metabolic stability. For instance, converting the carboxylic acid to an amide has been a strategy to enhance the anticancer and anti-inflammatory activity of some derivatives.

The Alkene Double Bond: The α,β-unsaturated carbonyl system in the cinnamic acid scaffold is a Michael acceptor and can react with nucleophilic residues in proteins, leading to covalent inhibition. The stereochemistry of this double bond (cis or trans) can also influence activity. Saturation of the double bond to form a dihydrocinnamic acid derivative can lead to a loss of certain biological activities while potentially enhancing others.

These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, the creation of hybrid molecules, where the cinnamic acid scaffold is linked to another pharmacologically active moiety, has been a successful strategy in developing novel therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the observed biological response.

For cinnamic acid derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. These models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

A typical QSAR study on cinnamic acid analogs might involve the following steps:

Data Set Collection: A series of cinnamic acid derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While specific QSAR models for this compound analogs are not widely reported in the public domain, the principles of QSAR are highly applicable to this class of compounds. Such studies could elucidate the optimal combination of electronic and steric properties conferred by the fluoro and methoxy substituents for a desired biological effect.

Positional Isomer Effects on Pharmacological Profiles

The specific placement of substituents on the aromatic ring of cinnamic acid derivatives, known as positional isomerism, can have a profound impact on their pharmacological profiles. Even a subtle shift in the position of a functional group can alter the molecule's shape, electronic distribution, and ability to interact with its biological target.

For instance, studies on chloro-substituted cinnamic acids have shown that a para-substituted compound can be more active as an antibacterial agent compared to its ortho-substituted counterpart. mdpi.com Similarly, the position of methoxy groups can dictate the type and potency of biological activity. A methoxy group at the para position has been associated with strong antidiabetic properties, while other substitution patterns may favor different therapeutic applications. nih.gov

In the case of this compound, the specific arrangement of the two fluoro atoms and one methoxy group is critical. Changing the position of the methoxy group to the 3-, 4-, or 5-position, or altering the positions of the fluoro atoms, would likely result in a series of positional isomers with distinct biological activities. For example, moving the methoxy group could change its steric and electronic influence on the adjacent fluoro substituents and the cinnamic acid side chain, potentially leading to different binding affinities and selectivities for various enzymes or receptors.

The systematic synthesis and biological evaluation of such positional isomers are crucial for developing a comprehensive understanding of the SAR and for identifying the optimal substitution pattern for a desired therapeutic effect.

Preclinical Research Models and in Vivo Studies of 3,5 Difluoro 2 Methoxycinnamic Acid

In Vitro Cell-Based Assays for Biological Activity Screening

In vitro cell-based assays are fundamental tools for the initial screening of a compound's biological effects at the cellular level. sigmaaldrich.com These assays can efficiently measure parameters like cytotoxicity (cell death), antiproliferative activity (inhibition of cell growth), and effects on cell behavior such as migration and adhesion, which are crucial in cancer research. sigmaaldrich.comnih.gov

Despite the existence of these well-established assay types, a thorough search of scientific databases yielded no specific studies that have evaluated 3,5-Difluoro-2-methoxycinnamic acid for its cytotoxic, antiproliferative, wound-healing, or adhesion-modulating properties. Research has been conducted on other methoxylated cinnamic acid derivatives, investigating their antiproliferative and antimigratory activities, but data for the 3,5-difluoro variant is not present in the reviewed literature. nih.gov

Animal Models for Disease Pathophysiology

Animal models are critical for understanding how a disease progresses and for testing the potential of therapeutic agents in a living organism. The specific models requested are well-documented for their respective fields.

1,2-dimethylhydrazine (DMH)-induced rat colon carcinogenesis: This is a widely utilized and highly specific chemical induction model for creating colorectal tumors in rodents. nwpii.comclinmedjournals.org The administration of DMH, a procarcinogen, leads to the formation of aberrant crypt foci (ACF), which are recognized as early preneoplastic lesions in the colon, eventually progressing to adenocarcinomas. nwpii.comclinmedjournals.orgnih.gov This model is frequently used to study the chemopreventive potential of various compounds. mdpi.com However, no studies were found that have investigated the effects of this compound in this specific carcinogenesis model.

Fungal Keratitis Models: Fungal keratitis is a severe corneal infection where pathology is driven by both fungal proliferation and the host's inflammatory response within the corneal stroma. nih.gov Research models, including 3D-stromal constructs using human cornea fibroblasts, have been developed to study the host-pathogen interactions and to evaluate antifungal therapies. nih.gov A review of the literature did not uncover any research where this compound was tested for efficacy in a fungal keratitis model.

In Vivo Efficacy and Proof-of-Concept Studies

In vivo efficacy studies are designed to demonstrate that a compound has a beneficial therapeutic effect in a living animal model of a disease. These proof-of-concept studies are a critical step in preclinical development. The search for such studies on this compound was unsuccessful. There is no available data in the scientific literature detailing its performance in animal models to treat any specific pathology.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to the effects of the drug on the body. Understanding these properties is essential for developing a safe and effective therapeutic.

Studies on related compounds, such as p-methoxycinnamic acid, have detailed their metabolic pathways and pharmacokinetic profiles following oral and intravenous administration in animal models. mdpi.comnih.gov However, specific pharmacokinetic and pharmacodynamic data for this compound, including its half-life, bioavailability, metabolic fate, and mechanism of action in a preclinical setting, are not available in the published literature.

Emerging Research Areas and Translational Applications of 3,5 Difluoro 2 Methoxycinnamic Acid

Integration into Drug Discovery and Development Pipelines

There is currently no available research data to suggest that 3,5-Difluoro-2-methoxycinnamic acid has been integrated into any drug discovery and development pipelines. The unique substitution pattern of fluorine and methoxy (B1213986) groups on the phenyl ring could theoretically offer interesting properties for medicinal chemists, such as altered metabolic stability and receptor-binding affinity. However, without empirical data, its potential as a scaffold or pharmacophore in drug design remains unexplored.

Applications in Functional Materials and Nanotechnology

The application of this compound in functional materials and nanotechnology, including its use as a ligand for colloidal quantum dots, has not been reported in scientific literature. Cinnamic acid and its derivatives have been investigated for their potential in creating photoresponsive polymers and other functional materials. The electronic properties conferred by the fluorine and methoxy substituents of this specific compound could make it a candidate for such applications, but further research is required to validate this.

Metabolomics Profiling and Pathway Analysis in Biological Systems

No metabolomics data or pathway analysis involving this compound in any biological system has been published. Understanding how this compound is metabolized and how it may interact with biological pathways would be a critical step in assessing its potential for any future biomedical applications.

Development of Chemical Probes and Biosensors

The development of chemical probes or biosensors utilizing this compound has not been documented. The intrinsic properties of the molecule, such as potential fluorescence or its ability to interact with specific biological targets, would need to be characterized to determine its suitability for such applications.

Patent Landscape and Commercialization Potential from Academic Research

A search for patents specifically claiming this compound for any of the aforementioned applications did not yield any results. The commercial potential of this compound remains theoretical until foundational academic research demonstrates its utility in a specific application.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Difluoro-2-methoxycinnamic acid?

- Methodological Answer : Synthesis typically involves substitution and esterification strategies. For example:

- Substitution : Fluorination of a methoxycinnamic acid precursor using fluorinating agents (e.g., Selectfluor®) under controlled conditions. The methoxy group at the 2-position can be introduced via alkylation of a phenolic intermediate (e.g., using methyl iodide).

- Esterification : Protection of the carboxylic acid group with methyl or tert-butyl esters to prevent side reactions during fluorination.

- Validation : Characterization via (to confirm fluorine substitution patterns) and (to verify methoxy and carboxylic acid groups).

- Reference : Similar pathways are validated for structurally related compounds like 3,5-Difluoro-2-hydroxybenzoic acid and trans-3,5-Difluorocinnamic acid .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- identifies fluorine environments (e.g., two distinct fluorine signals for 3,5-substitution).

- confirms methoxy (-OCH) integration and coupling patterns.

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O stretch) and ~1250 cm (C-F stretch).

- Mass Spectrometry (HRMS) : Exact mass verification (calculated molecular weight: 214.04 g/mol).

- Reference : Techniques adapted from analyses of 3,5-Difluorobenzoic acid and hydroxycinnamic acid derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Key Analyses :

- Frontier molecular orbitals (HOMO-LUMO gap) to assess electron-donating/withdrawing effects of fluorine and methoxy groups.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design.

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

- Methodological Answer :

- Error Source Identification :

- Check solvent effects (implicit/explicit solvation models in DFT).

- Verify steric/electronic influences of substituents (e.g., methoxy group rotation barriers).

- Experimental Calibration :

- Use benchmark reactions (e.g., ester hydrolysis kinetics) to refine computational parameters.

- Reference : Discrepancies in thermochemical data for fluorinated compounds highlight the need for exact-exchange corrections in DFT .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluorine/methoxy positions (e.g., 2,4-difluoro or 3-methoxy) to probe steric/electronic effects.

- Biological Assays : Test inhibition of cyclooxygenase (COX) enzymes, leveraging structural similarities to salicylic acid derivatives .

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-1/2).

- Reference : Fluorine’s role in enhancing metabolic stability and binding affinity is documented in 3,5-Difluorobenzoic acid derivatives .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.